molecular formula C8H9BrS B1291361 4-bromo-2-methylthioanisole CAS No. 89981-03-3

4-bromo-2-methylthioanisole

Cat. No.: B1291361
CAS No.: 89981-03-3
M. Wt: 217.13 g/mol
InChI Key: RLVDBGSMCSDUST-UHFFFAOYSA-N
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Description

4-bromo-2-methylthioanisole is an organic compound with the molecular formula C8H9BrS It is a brominated aromatic sulfane, which means it contains a bromine atom attached to a benzene ring that also has a methyl group and a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methylthioanisole typically involves the bromomethylation of thiols. One efficient method for this involves using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane in basic media, which also yields the bromomethylated thiol derivatives .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-methylthioanisole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfane group to a thiol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or dehalogenated products.

Scientific Research Applications

4-bromo-2-methylthioanisole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-methylthioanisole involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methylphenyl)(methyl)sulfane: Similar structure but with the methyl group in a different position.

    (4-Bromo-3-chloro-2-methylphenyl)(methyl)sulfane: Contains an additional chlorine atom.

    (2-Bromo-4-fluorophenyl)(methyl)sulfane: Contains a fluorine atom instead of a methyl group

Uniqueness

4-bromo-2-methylthioanisole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and a sulfane group provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-2-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVDBGSMCSDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284298
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89981-03-3
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2-methylthioanisole (0.50 g, 3.57 mmol) in methylene chloride (40 mL) was added powdered Fe (20 mg, 0.36 mmol) followed by dropwise addition of bromine (0.58 g, 3.54 mmol). After 30 minutes, the starting material had been consumed (thin layer chromatography, hexanes). The excess bromine was quenched by adding a solution of NaHSO3 and stirring for several minutes. The methylene chloride layer was separated, and the aqueous phase extracted with additional methylene chloride. The combined methylene chloride solution was dried over MgSO4, filtered, and concentrated in vacuo. The resultant oil was chromatographed (flash silica gel, ethyl acetate/hexanes 1:49) to provide the product (yield: 0.74 g, 96%). 1H NMR (300 MHz, CDCl3) δ 2.30 (s, 3H), 2.45 (s, 3H), 7.00 (d, J=8.4 Hz, 1H), 7.27-7.33 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Yield
96%

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